Isopropyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a isopropyl group attached to the 4th position and a 3,4-dimethoxyphenyl group attached to the 5th position of the pyrimidine ring. The presence of the methoxy groups and the pyrimidine ring suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Scientific Research Applications
Synthesis and Biological Evaluation
Research has led to the synthesis of novel derivatives of isopropyl tetrahydropyrimidine carboxylates with varying biological activities. These derivatives have been synthesized and evaluated for their anti-inflammatory, antimicrobial, and anticancer properties. For instance, novel Isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives showed potent anti-inflammatory and antimicrobial activities, indicating their potential as therapeutic agents (Kotaiah et al., 2012). Similarly, Thio-1,4-dihydropyrimidine-5-carboxylate derivatives exhibited significant antiinflammatory and antioxidant activities (Lavanya et al., 2013).
Antimicrobial Activity
Some studies focused on the antimicrobial efficacy of tetrahydropyrimidine derivatives. A particular study synthesized derivatives containing the 5-acetyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine moiety, which showed high antimicrobial activity against various strains, highlighting the compound's potential as an antimicrobial agent (Abd El-Fattah et al., 2010).
Anticancer and Radioprotective Agents
Novel sulfur heterocyclic compounds, including 3,5-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine, have been synthesized with potential radioprotective and anticancer activities. These compounds showed significant activities against cancer cells, underscoring their potential in cancer therapy (Ghorab et al., 2006).
Organic Synthesis and Materials Science
In the realm of materials science and organic synthesis, isopropyl tetrahydropyrimidine carboxylates serve as precursors for the synthesis of complex molecules and polymers. They are involved in reactions leading to products with potential applications in electronic materials and as intermediates for further chemical transformations. For instance, the synthesis of polymers by aldol condensation reactions of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes demonstrates the versatility of tetrahydropyrimidine derivatives in creating novel materials (Gunathilake et al., 2013).
Properties
IUPAC Name |
propan-2-yl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-9(2)24-16(20)14-10(3)18-17(21)19-15(14)11-6-7-12(22-4)13(8-11)23-5/h6-9,15H,1-5H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKHVUEHVXPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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